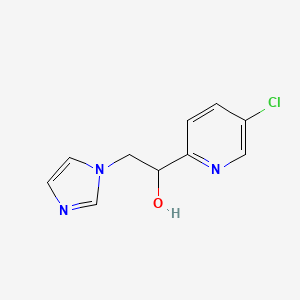
1-(5-chloropyridin-2-yl)-2-imidazol-1-ylethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-chloropyridin-2-yl)-2-imidazol-1-ylethanol is a synthetic organic compound that features both pyridine and imidazole rings. Compounds with such structures are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-chloropyridin-2-yl)-2-imidazol-1-ylethanol typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-pyridinecarboxaldehyde and 1H-imidazole.
Reaction: The aldehyde group of 5-chloro-2-pyridinecarboxaldehyde reacts with the imidazole under basic conditions to form the corresponding imidazole derivative.
Reduction: The intermediate product is then reduced to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(5-chloropyridin-2-yl)-2-imidazol-1-ylethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to modify the pyridine or imidazole rings.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.
Reduction: Reagents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce various functional groups onto the pyridine ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying enzyme interactions or receptor binding.
Medicine: As a candidate for drug development, particularly for its potential antimicrobial or anticancer properties.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 1-(5-chloropyridin-2-yl)-2-imidazol-1-ylethanol would depend on its specific application. For instance:
Biological Activity: It might interact with specific enzymes or receptors, inhibiting or activating their function.
Chemical Reactivity: It could act as a nucleophile or electrophile in various chemical reactions, depending on the functional groups present.
Comparison with Similar Compounds
Similar Compounds
1-(2-Pyridyl)-2-(1H-imidazol-1-yl)ethane-1-ol: Lacks the chlorine atom, which might affect its reactivity and biological activity.
1-(5-Chloro-2-pyridyl)-2-(1H-imidazol-1-yl)ethanone: Has a ketone group instead of a hydroxyl group, which could influence its chemical properties.
Uniqueness
1-(5-chloropyridin-2-yl)-2-imidazol-1-ylethanol is unique due to the presence of both a chlorine atom on the pyridine ring and a hydroxyl group on the ethane chain. These features can significantly influence its chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C10H10ClN3O |
|---|---|
Molecular Weight |
223.66 g/mol |
IUPAC Name |
1-(5-chloropyridin-2-yl)-2-imidazol-1-ylethanol |
InChI |
InChI=1S/C10H10ClN3O/c11-8-1-2-9(13-5-8)10(15)6-14-4-3-12-7-14/h1-5,7,10,15H,6H2 |
InChI Key |
GTISQZPNQSZFOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Cl)C(CN2C=CN=C2)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














